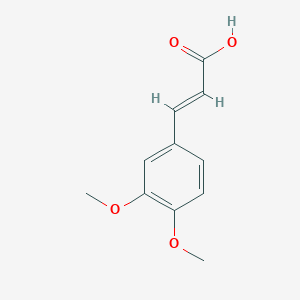

3,4-Dimethoxycinnamic acid

Description

This compound has been reported in Bacopa monnieri, Populus nigra, and other organisms with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016475 |

Source

|

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14737-89-4, 2316-26-9 |

Source

|

| Record name | trans-3,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181.5 °C |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), also known as caffeic acid dimethyl ether, is a derivative of cinnamic acid found in natural sources like coffee beans.[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the phenyl ring, imparts specific physical and chemical characteristics that are crucial for its application in pharmaceutical development, cosmetics, and materials science.[2] As a versatile compound, it is explored for its antioxidant, anti-inflammatory, and photoprotective properties.[2]

This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and graphical representations of key experimental workflows.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₂O₄ | [2][3] |

| Molecular Weight | 208.21 g/mol | |

| CAS Registry Number | 2316-26-9 | |

| Appearance | White to light beige/yellow crystalline powder |

Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 180 - 184 °C | |

| Boiling Point | 267.4 °C (rough estimate) | |

| pKa | 4.53 ± 0.10 (Predicted) |

Solubility Data

This compound exhibits solubility in a range of organic solvents. A detailed study has systematically measured its solubility in twelve pure solvents, demonstrating that solubility increases with temperature.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 42 mg/mL (201.71 mM) | |

| Hot Methanol | Soluble (may have very faint turbidity) | |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| Various Organic Solvents | Data available for methanol, ethanol, propanols, butanols, ketones, acetates, acetonitrile, and 1,4-dioxane at temperatures from 283.15 to 323.15 K. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of about 2-3 mm. The tube is tapped gently or dropped through a long glass tube to ensure the solid is densely packed at the bottom.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns). The apparatus is set to heat rapidly to a temperature approximately 15-20°C below the expected melting point (around 181°C).

-

Measurement: The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The container is agitated at a constant temperature using a shaker or stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the solute.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.

-

Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the pKa of an acid by monitoring pH changes during neutralization.

Methodology:

-

Apparatus Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (often a co-solvent system like water/ethanol if aqueous solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a neutral salt like KCl.

-

Titration: The solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a buret.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.

-

Analysis: The data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

Spectroscopic Analysis Protocols

Spectroscopic methods provide information on the chemical structure and electronic properties of the molecule.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the optimal range (0.1-1.0 AU).

-

Cuvette Selection: Quartz cuvettes are used, as glass and plastic absorb UV radiation.

-

Baseline Correction: A reference cuvette containing only the pure solvent is used to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Spectrum Acquisition: The baseline cuvette is replaced with the sample cuvette, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks (λmax) characteristic of the molecule's chromophores.

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet: A small amount of this compound (~1 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed under high pressure to form a transparent pellet.

-

Nujol Mull: The sample is ground into a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (NaCl or KBr).

-

-

Spectrum Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and a detector measures the transmitted radiation.

-

Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks are correlated with the vibrational frequencies of functional groups (e.g., C=O stretch for the carboxylic acid, C=C stretch for the aromatic ring).

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Methodology:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Complete dissolution is essential for high-resolution spectra.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume, which sharpens the spectral lines.

-

Data Acquisition: A radio-frequency pulse sequence is applied, and the resulting signal (Free Induction Decay, or FID) is detected. This process is repeated for a number of scans to improve the signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Logical Frameworks for Analysis

The physical properties of a compound can be used in logical frameworks to deduce other characteristics, such as its acid-base nature. A qualitative solubility analysis is a classic example of this process.

References

A Technical Guide to 3,4-Dimethoxycinnamic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethoxycinnamic acid (3,4-DMCA), a naturally occurring methoxylated derivative of cinnamic acid. This document details the primary plant sources of this compound, offers in-depth experimental protocols for its extraction and purification, and summarizes its known biological activities with a focus on its role in cell signaling. Quantitative data is presented in a structured format to facilitate comparative analysis, and key processes are visualized through detailed diagrams.

Natural Sources of this compound

This compound, also known as O-Methylferulic acid, is a phytochemical found in various plant species. While it is widespread, its concentration varies significantly between sources. Coffee beans are among the most well-documented and significant sources.[1][2] The compound has also been identified in several medicinal plants, where it contributes to their therapeutic properties.[3]

Table 1: Natural Sources and Quantitative Data for this compound

| Natural Source | Plant Family | Part(s) Used | Reported Concentration/Presence | Reference(s) |

| Coffee Beans (Coffea canephora, Coffea arabica) | Rubiaceae | Beans (Green and Roasted) | 13–53 µg/mL in prepared coffee extracts. | [2] |

| Securidaca inappendiculata | Polygalaceae | Not Specified | Identified as a monomer that can be extracted and purified. | [4] |

| Trianthema portulastrum L. | Aizoaceae | Whole Plant | Identified as a key phytochemical constituent. | |

| Angelica sinensis (Dong Quai) | Apiaceae | Root | Contains numerous cinnamic acid derivatives; ferulic acid is predominant. | |

| Bacopa monnieri | Plantaginaceae | Not Specified | Reported to contain 3,4-DMCA. | |

| Populus nigra (Black Poplar) | Salicaceae | Not Specified | Reported to contain 3,4-DMCA. | |

| Phyllostachys heterocycla | Poaceae | Leaves | Listed as a source. | |

| Various Medicinal Plants | Various | Not Specified | Found in plants used in Eastern medicine, including Aquilegia vulgaris, Cimicifuga heracleifolia, Scrophularia buergeriana, and Kaempferia galanga. |

Isolation and Purification: Experimental Protocols

The isolation of this compound from natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol adaptable for various plant materials, particularly coffee grounds, based on common phytochemical isolation techniques.

General Workflow for Isolation

The overall process begins with the preparation of the plant material, followed by solvent extraction to create a crude extract. This extract is then subjected to purification steps, typically involving column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the target compound.

References

The Biosynthesis of 3,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound with notable biological activities, including antioxidant and anti-inflammatory properties. Found in various plant species and notably in coffee beans, its biosynthetic pathway is a subject of interest for researchers in natural product chemistry, metabolic engineering, and drug discovery. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved metabolic processes.

The synthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[1][2][3] This pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various classes of compounds, including flavonoids, lignans, and hydroxycinnamic acids. This compound arises from sequential methylation steps of a key intermediate, caffeic acid.

The Core Biosynthetic Pathway

The biosynthesis of this compound primarily involves the general phenylpropanoid pathway, leading to the formation of caffeic acid, which then undergoes two successive O-methylation reactions. The key enzymes involved are O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

The central steps are as follows:

-

From L-Phenylalanine to Caffeic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Subsequently, p-coumaric acid is hydroxylated to yield caffeic acid, a reaction catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

-

First Methylation: Caffeic Acid to Ferulic Acid: Caffeic acid is methylated at the 3-hydroxyl group to form ferulic acid. This reaction is catalyzed by Caffeic acid O-methyltransferase (COMT) .[4][5] COMTs are a class of enzymes that play a crucial role in lignin biosynthesis and the production of other methylated phenylpropanoids.

-

Second Methylation: Ferulic Acid to this compound: The final step involves the methylation of the 4-hydroxyl group of ferulic acid to produce this compound. This reaction is also catalyzed by an O-methyltransferase . While plant COMTs are known to methylate caffeic acid, specific plant enzymes that efficiently catalyze the methylation of ferulic acid to this compound are less characterized. However, research has demonstrated that an engineered O-methyltransferase from the earthworm Eisenia japonica (EjOMT) can efficiently catalyze this conversion when expressed in E. coli. This suggests that enzymes with this catalytic capability exist and can be utilized for biotechnological production.

dot

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The enzymatic conversion rates are crucial for understanding the efficiency of the biosynthetic pathway. The following table summarizes the available kinetic parameters for Caffeic acid O-methyltransferases (COMTs) from various plant sources with caffeic acid as the substrate. Data for the specific methylation of ferulic acid to this compound is limited in publicly available literature and presents an area for further research.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s-1M-1) | Reference |

| Arabidopsis thaliana (AtCOMT) | Caffeic acid | 740 | - | - | |

| Arabidopsis thaliana (AtCOMT engineered) | Caffeic acid | 114.3 | - | 1.1 x 104 | |

| Ligusticum chuanxiong (LcCOMT) | Caffeic acid | 328 | 7.994 | - | |

| Nicotiana tabacum (NtCOMT) | Caffeic acid | 266 | 2.155 | - | |

| Perennial Ryegrass (LpOMT1) | Caffeic acid | 10.3 | 2.7 (nkat/mg) | - | |

| Perennial Ryegrass (LpOMT1) | 5-Hydroxyferulic acid | 3.0 | 3.5 (nkat/mg) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Plant O-Methyltransferases in E. coli

This protocol describes a general procedure for producing and purifying plant OMTs for in vitro characterization.

a. Gene Cloning and Vector Construction:

-

The open reading frame of the target OMT gene is amplified from plant cDNA using PCR with primers containing appropriate restriction sites.

-

The PCR product is cloned into an expression vector, such as pET-28a(+) or pGEX, which allows for the expression of the protein with an affinity tag (e.g., His-tag or GST-tag) for purification.

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by sonication or using a French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

-

The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins).

-

The recombinant protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole for His-tagged proteins).

-

The purity of the protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.

dot

Caption: General workflow for OMT expression and purification.

In Vitro O-Methyltransferase Assay

This protocol is for determining the enzymatic activity of a purified OMT with ferulic acid as a substrate.

a. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM Ferulic acid (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Purified OMT enzyme (e.g., 1-5 µg)

-

-

The final reaction volume is typically 50-100 µL.

b. Enzymatic Reaction:

-

Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by adding an acid (e.g., 10% acetic acid).

c. Product Analysis by HPLC:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both the substrate and product have significant absorbance (e.g., 320 nm for ferulic acid and this compound).

-

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve of the authentic compound.

d. Calculation of Enzyme Activity:

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg or pkat/mg).

Quantitative Analysis of this compound in Plant Extracts

This protocol outlines the extraction and quantification of this compound from plant material.

a. Sample Preparation and Extraction:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) by sonication or vortexing.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Pool the supernatants and evaporate the solvent under vacuum.

-

Redissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

-

Use the same HPLC conditions as described in the in vitro OMT assay protocol.

-

Identify the this compound peak by comparing its retention time and UV spectrum with an authentic standard.

-

Quantify the concentration of this compound in the extract using a standard curve.

Conclusion

The biosynthesis of this compound is a fascinating extension of the well-established phenylpropanoid pathway. While the initial steps leading to caffeic acid are well-understood, the specific O-methyltransferases responsible for the final methylation of ferulic acid in many plant species remain an active area of research. The ability to heterologously express and characterize these enzymes, as outlined in the provided protocols, is crucial for advancing our understanding and enabling the biotechnological production of this and other valuable methylated natural products. The quantitative data, though incomplete for the final step, provides a foundation for future kinetic studies and metabolic modeling. This guide serves as a comprehensive resource for professionals seeking to delve into the biosynthesis of this compound, providing both the theoretical framework and the practical methodologies required for its investigation.

References

- 1. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

3,4-Dimethoxycinnamic Acid: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxycinnamic acid (DMCA), a methoxy derivative of cinnamic acid, is a naturally occurring phenolic compound found in various plant sources.[1][2] As a member of the cinnamic acid family, which is known for a range of biological activities, DMCA has garnered interest for its potential therapeutic properties, including its role as an antioxidant.[3][4][5] This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing available quantitative data, providing experimental protocols for key antioxidant assays, and visualizing its interaction with cellular signaling pathways. While direct quantitative data on the radical scavenging activity of this compound itself is limited in publicly available literature, this guide compiles data on its derivatives to provide a comparative context for its potential antioxidant efficacy.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound can be attributed to both direct and indirect mechanisms.

Direct Radical Scavenging: Phenolic compounds are well-established antioxidants that can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl groups, thereby terminating radical chain reactions. While this compound possesses methoxy groups instead of hydroxyl groups, the overall electronic properties of the phenylpropanoid structure contribute to its ability to interact with and stabilize free radicals. The antioxidant activity of cinnamic acid derivatives is closely related to the substitution pattern on the aromatic ring.

Indirect Cellular Antioxidant Effects: Beyond direct radical scavenging, this compound has been shown to exert antioxidant effects by modulating endogenous antioxidant systems and key signaling pathways. There is evidence that methylated cinnamic acid derivatives, including this compound, can improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. This indirect mechanism is crucial for long-term cellular protection against oxidative stress.

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data, such as IC50 values from DPPH, ABTS, or FRAP assays for this compound, are not extensively reported in the available scientific literature. However, studies on derivatives of this compound provide valuable insights into its potential antioxidant activity. The following tables summarize the reported antioxidant activities of these derivatives.

Table 1: Inhibition of Lipid Peroxidation by this compound Derivatives

| Compound | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 4-(3-(3,4-dimethoxyphenyl)acryloyl)thiomorpholine | Thiomorpholine amide | 169 | Trolox | 25 |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Cinnamyl ester | Inactive | Trolox | 25 |

Data sourced from a study on rat hepatic microsomal membrane lipid peroxidation.

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | Derivative Type | Activity |

| 4-(3-(3,4-dimethoxyphenyl)acryloyl)thiomorpholine | Thiomorpholine amide | Active |

| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Cinnamyl ester | Inactive |

Activity determined in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in the cellular response to oxidative stress, namely the Nrf2 and MAPK pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in regulating the expression of a wide array of antioxidant and cytoprotective genes. Evidence suggests that this compound can activate the Keap1-Nrf2 pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Upon exposure to inducers, such as certain phenolic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including the response to oxidative stress. This compound has been observed to attenuate ethanol-induced MAPK phosphorylation in L-02 cells, suggesting an inhibitory effect on this pathway under conditions of oxidative stress. The MAPK family includes three major cascades: ERK, JNK, and p38. Oxidative stress can activate these cascades, leading to various cellular outcomes, including apoptosis. By inhibiting the phosphorylation of MAPKs, this compound may mitigate the detrimental effects of oxidative stress.

Experimental Protocols

This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the antioxidant properties of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of DPPH (e.g., 200 µM) in absolute ethanol.

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add an equal volume of the DPPH working solution to each well containing the test compound dilutions or the standard.

-

For the control, add an equal volume of the solvent instead of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature (22 ± 2 °C) for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

-

Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with a known concentration of ferrous ions or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

-

Conclusion

This compound exhibits antioxidant properties through both indirect modulation of cellular antioxidant defense systems and likely direct, albeit unquantified, radical scavenging activities. Its ability to influence key signaling pathways, including the activation of the Nrf2 pathway and the inhibition of the MAPK pathway, underscores its potential as a therapeutic agent in conditions associated with oxidative stress. While quantitative data on the direct antioxidant capacity of this compound is sparse, studies on its derivatives suggest that the core structure contributes to antioxidant efficacy, which can be further modified by chemical derivatization. Further research is warranted to fully elucidate the direct radical scavenging potential of this compound and to explore its therapeutic applications in diseases where oxidative stress plays a pathogenic role. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of 3,4-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound, has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of DMCA's anti-inflammatory effects, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from both in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of DMCA as a potential anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer anti-inflammatory agents.

This compound is a derivative of cinnamic acid and is found in various natural sources. Emerging evidence suggests that DMCA and its derivatives possess a range of pharmacological activities, including anti-inflammatory effects. This guide aims to consolidate the existing scientific data on the anti-inflammatory properties of DMCA, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways and mediators. The primary mechanisms include the inhibition of pro-inflammatory enzymes, reduction of pro-inflammatory cytokine production, and interference with intracellular signaling cascades.

Inhibition of Pro-inflammatory Enzymes

DMCA has been shown to inhibit the activity of enzymes that are critical in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Cyclooxygenase (COX): The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While direct IC50 values for DMCA on COX-2 are not extensively reported, studies on related cinnamic acid derivatives suggest a potential for COX-2 inhibition[1].

-

Lipoxygenase (LOX): The LOX pathway leads to the production of leukotrienes, which are potent inflammatory mediators. Derivatives of DMCA have demonstrated moderate inhibitory activity against soybean lipoxygenase[2][3].

Modulation of Pro-inflammatory Cytokines and Mediators

DMCA has been observed to suppress the production of several key pro-inflammatory cytokines and mediators in various experimental models.

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pivotal cytokine in the inflammatory cascade. A derivative of this compound has been reported to inhibit TNF-α production[4].

-

Interleukins (IL-6 and IL-1β): IL-6 and IL-1β are other critical pro-inflammatory cytokines. A derivative of DMCA has shown inhibitory effects on the production of both IL-6 and IL-1β[4].

-

Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Cinnamic acid and its derivatives have been found to suppress iNOS expression.

Signaling Pathways Modulated by this compound

DMCA exerts its anti-inflammatory effects by interfering with key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Evidence suggests that cinnamic acid derivatives can suppress NF-κB activation. This is likely achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Studies on related compounds suggest that DMCA may inhibit the phosphorylation of these key MAPK proteins, thereby downregulating inflammatory responses.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its derivatives. It is important to note that much of the specific quantitative data is for derivatives, highlighting an area for future research on the parent compound.

Table 1: In Vivo Anti-inflammatory Activity

| Compound | Model | Dose | Route | % Inhibition of Edema | Reference |

| DMCA Derivative | Carrageenan-induced paw edema in rats | 150 µmol/kg | i.p. | 17-72% |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Target | Assay | IC50 | Reference |

| DMCA Derivative | TNF-α | ELISA | 8.5 µM | |

| DMCA Derivative | IL-6 | ELISA | 13.29 µM | |

| DMCA Derivative | IL-1β | ELISA | 17.94 µM | |

| DMCA Derivatives | Soybean Lipoxygenase | Spectrophotometric | Moderate Inhibition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Control group (vehicle)

-

DMCA-treated groups (various doses)

-

Standard drug group (e.g., Indomethacin, 10 mg/kg)

-

-

Drug Administration: DMCA (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the effect of compounds on the production of inflammatory mediators in cultured macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 105 cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of DMCA for 1-2 hours.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.

-

Nitrite Measurement (Griess Assay): The supernatant is collected, and the nitrite concentration, an indicator of NO production, is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay (MTT): The viability of the cells is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of DMCA on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

-

Cell Lysis: After treatment with DMCA and/or LPS as described above, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its mode of action appears to involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of the NF-κB and MAPK signaling pathways. However, a substantial portion of the detailed quantitative and mechanistic data is derived from studies on its derivatives.

Future research should focus on:

-

Comprehensive in vitro and in vivo studies specifically on this compound to determine its precise IC50 values against key inflammatory targets and its efficacy in various animal models of inflammation.

-

Detailed mechanistic studies to elucidate the exact molecular targets of DMCA within the NF-κB and MAPK pathways and to explore its effects on other relevant signaling cascades.

-

Pharmacokinetic and toxicological studies to assess the safety and bioavailability of DMCA, which are crucial for its potential development as a therapeutic agent.

References

- 1. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferulic, Sinapic, this compound and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferulic, Sinapic, this compound and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethoxycinnamic Acid (CAS: 2316-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of DMCA, encompassing its physicochemical properties, synthesis, and established biological effects, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Furthermore, this guide visualizes the current understanding of the signaling pathways modulated by DMCA, offering a foundation for future mechanistic studies and drug discovery initiatives.

Physicochemical Properties

This compound typically presents as a white to light beige or pale yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2316-26-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | |

| Melting Point | 181-183 °C | |

| Boiling Point | 367.4 °C (estimated) | |

| Solubility | Soluble in hot methanol, dichloromethane, and chloroform. Studies have also detailed its solubility in 12 other pure solvents, with solubility increasing with temperature. | |

| Appearance | White to light beige/yellow/green powder/crystal |

Synthesis

The predominant method for the synthesis of this compound is the Knoevenagel condensation reaction.

Knoevenagel Condensation

This reaction involves the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with malonic acid. A variety of bases and solvents can be employed to catalyze the reaction. A general, adaptable protocol is provided below.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of this compound

Materials:

-

Veratraldehyde

-

Malonic acid

-

Base catalyst (e.g., pyridine, piperidine, or 1,4-diazabicyclo[2.2.2]octane - DABCO)

-

Solvent (e.g., ethanol, pyridine, or dimethylformamide - DMF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Appropriate recrystallization solvent (e.g., ethanol or a mixture of chloroform and hexane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve veratraldehyde and a molar excess of malonic acid in the chosen solvent.

-

Add a catalytic amount of the selected base to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Acidify the residue with dilute hydrochloric acid to precipitate the crude this compound.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide array of biological activities, making it a compound of significant interest for drug development.

Antioxidant Activity

DMCA has demonstrated notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of DMCA and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

Anti-inflammatory Activity

Derivatives of cinnamic acid, including DMCA, have shown anti-inflammatory effects. A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Experimental animals (e.g., Wistar rats or Swiss albino mice)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and DMCA-treated groups (at various doses).

-

Administer the vehicle, positive control, or DMCA orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t, and V_0 is the initial paw volume.

Caption: Proposed anti-inflammatory mechanism of DMCA via the NF-κB pathway.

Neuroprotective Activity

DMCA has demonstrated neuroprotective properties, notably in the context of prion diseases. It has been shown to bind to the prion protein (PrP), thereby inhibiting its pathogenic oligomerization.

Mechanism of Action: Anti-Prion Activity

This compound has been identified as a potent anti-prion compound. It binds directly to the cellular prion protein (PrPᶜ), a key player in the pathogenesis of prion diseases. This binding is thought to stabilize the native conformation of PrPᶜ, thereby preventing its conversion into the misfolded, aggregation-prone scrapie isoform (PrPˢᶜ). By inhibiting the formation of neurotoxic PrP oligomers, DMCA enhances the viability of neuronal cells.

Caption: DMCA's proposed mechanism in preventing prion-induced neurotoxicity.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or pre-formed prion oligomers)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of DMCA for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding the chosen neurotoxin to the cell culture medium.

-

Incubate the cells for a further 24-48 hours.

-

Assess cell viability using the MTT assay (as described in the anticancer activity section) or another suitable method.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Anticancer and Anti-apoptotic Activity

DMCA has been reported to possess anticancer properties by interfering with DNA and RNA synthesis in cancer cells. It exerts anti-apoptotic effects in healthy cells through a ROS-mediated signaling pathway.

Mechanism of Action: ROS-Mediated Anti-Apoptosis

In certain cellular contexts, such as ethanol-induced stress in L-02 cells, this compound has been shown to exert an anti-apoptotic effect. This is achieved through the modulation of a reactive oxygen species (ROS)-mediated signaling pathway. DMCA inhibits the expression of NADPH oxidase components like Nox4 and p22phox, leading to a decrease in intracellular ROS levels. This, in turn, attenuates the phosphorylation of mitogen-activated protein kinases (MAPKs). Downstream, DMCA downregulates the pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2 ratio and reduces the cleavage of caspase-3, a key executioner of apoptosis.

Caption: DMCA's role in the ROS-mediated anti-apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of DMCA for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

The IC₅₀ value is determined from the dose-response curve.

Applications in Research and Drug Development

The diverse biological activities of this compound position it as a valuable molecule for further investigation in several areas:

-

Pharmaceutical Development: Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising lead compound for the development of new drugs for a range of diseases, including neurodegenerative disorders and inflammatory conditions.

-

Oncology Research: The anticancer and anti-apoptotic modulatory effects of DMCA warrant further exploration of its potential as a chemotherapeutic or chemopreventive agent.

-

Cosmeceuticals: Its UV-absorbing properties suggest its potential use in sunscreen and anti-aging skincare formulations.

-

Food Science: The antimicrobial properties of DMCA could be harnessed for food preservation.

Conclusion

This compound is a multifaceted natural compound with a promising profile of biological activities. This technical guide has summarized its key physicochemical characteristics, synthetic methodologies, and biological effects, providing detailed experimental protocols to aid in future research. The elucidation of its mechanisms of action, particularly in modulating key signaling pathways, opens up new avenues for its application in drug discovery and development. Further in-depth studies are warranted to fully realize the therapeutic potential of this intriguing molecule.

References

Spectroscopic Profile of 3,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxycinnamic acid (DMCA), a methoxycinnamic acid and a derivative of caffeic acid.[1][2] Found in various natural sources, this compound is of interest in several fields of research.[1] Understanding its structural features through spectroscopic analysis is fundamental for its identification, characterization, and application in drug development and other scientific endeavors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is for the common trans isomer.

¹H NMR (Proton NMR) Data

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The following table details the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.5 | br s | - | Carboxylic Acid (-COOH) |

| ~7.65 | d | ~15.9 | Vinylic Proton (α to C=O) |

| ~7.32 | dd | ~8.4, 2.0 | Aromatic Proton (ortho to C=C) |

| ~7.15 | d | ~2.0 | Aromatic Proton (ortho to C=C) |

| ~6.90 | d | ~8.4 | Aromatic Proton (meta to C=C) |

| ~6.35 | d | ~15.9 | Vinylic Proton (β to C=O) |

| ~3.90 | s | - | Methoxy Protons (-OCH₃) x 2 |

Note: Data is estimated based on typical values for similar structures and available spectral images.[3] The carboxylic acid proton is labile and may have a broad signal or be unobserved depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | Carboxylic Acid Carbon (C =O) |

| ~151.5 | Aromatic Carbon (-C -OCH₃) |

| ~149.5 | Aromatic Carbon (-C -OCH₃) |

| ~145.0 | Vinylic Carbon (β to C=O) |

| ~127.0 | Aromatic Carbon (ipso- to C=C) |

| ~123.0 | Aromatic Carbon (ortho to C=C) |

| ~116.0 | Vinylic Carbon (α to C=O) |

| ~111.5 | Aromatic Carbon (meta to C=C) |

| ~110.0 | Aromatic Carbon (ortho to C=C) |

| ~56.0 | Methoxy Carbon (-OC H₃) x 2 |

Note: Data is estimated based on typical chemical shift ranges and available spectral information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The data below corresponds to analysis using a KBr-pellet technique.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3010 | Medium | C-H stretch (Aromatic & Vinylic) |

| ~2960, ~2840 | Medium-Weak | C-H stretch (Aliphatic, -OCH₃) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated Acid) |

| ~1625 | Strong | C=C stretch (Vinylic) |

| ~1590, ~1515 | Strong | C=C stretch (Aromatic Ring) |

| ~1270 | Strong | C-O stretch (Aryl Ether) |

| ~980 | Strong | =C-H bend (trans-Vinylic) |

Note: Peak positions can vary slightly based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The molecular formula of this compound is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .

Electron Ionization (EI-MS) Data

EI is a hard ionization technique that causes significant fragmentation.

| m/z | Relative Intensity (%) | Assignment / Interpretation |

| 208 | 99.99 | [M]⁺ (Molecular Ion) |

| 193 | 16.60 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 177 | - | [M - OCH₃]⁺ (Loss of a methoxy radical) |

| 163 | - | [M - COOH]⁺ (Loss of carboxyl radical) |

| 135 | - | Further fragmentation |

Note: Data sourced from PubChem. Not all observed fragments are listed.

Electrospray Ionization (ESI-MS/MS) Data

ESI is a soft ionization technique, often resulting in a prominent pseudomolecular ion. The data below is for the [M+H]⁺ ion.

| Precursor m/z | Fragment m/z | Relative Intensity (%) | Interpretation |

| 209.23 | 209 | 100 | [M+H]⁺ |

| 191 | 95.24 | [M+H - H₂O]⁺ (Loss of water) | |

| 190 | 15.12 | Further fragmentation | |

| 208 | 11.30 | In-source fragmentation/isotope |

Note: Data sourced from PubChem.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

-

Data Acquisition : The prepared sample in an NMR tube is placed into the NMR spectrometer (e.g., a 300 or 500 MHz instrument).

-

¹H NMR : The ¹H NMR spectrum is acquired, typically involving a series of radiofrequency pulses and recording the free induction decay (FID), which is then Fourier transformed to produce the spectrum.

-

¹³C NMR : The ¹³C NMR spectrum is acquired using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired spectra are processed, which includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

-

Sample Preparation (KBr Pellet) : A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85). A background spectrum of the empty spectrometer is recorded first. Then, the sample spectrum is recorded.

-

Data Processing : The final spectrum is generated by ratioing the sample spectrum against the background spectrum. This results in a transmittance or absorbance spectrum, which is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction : The method of introduction depends on the ionization source. For GC-MS, the sample is first vaporized and passed through a gas chromatography column. For direct infusion ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Ionization :

-

Electron Ionization (EI) : In the ion source, the gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Electrospray Ionization (ESI) : The sample solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.

-

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

Workflow Visualization